molecular formula C19H19ClFNO3 B1675205 L-Flamprop-isopropyl CAS No. 57973-67-8

L-Flamprop-isopropyl

Cat. No.: B1675205
CAS No.: 57973-67-8
M. Wt: 363.8 g/mol
InChI Key: IKVXBIIHQGXQRQ-ZDUSSCGKSA-N
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Description

L-Flamprop-isopropyl is a bioactive chemical . It has a molecular formula of C19H19ClFNO3 . It is also known by other names such as Barnon, Suffix BW, Flufenprop-isopropyl .


Synthesis Analysis

The synthesis of this compound involves a nickel-catalysed, anodically coupled electrolysis for the stereoselective, cross-dehydrogenative amination of acylimidazoles . This method involves the coupling of an electrogenerated nickel-bound α-keto radical species and an aminyl radical .


Molecular Structure Analysis

The IUPAC name for this compound is propan-2-yl 2-(N-benzoyl-3-chloro-4-fluoroanilino)propanoate . Its molecular weight is 363.810 .


Physical And Chemical Properties Analysis

This compound has a low solubility in water and is volatile . It is moderately persistent in soils .

Scientific Research Applications

Metabolism in Barley

Research by Roberts (1977) investigated the metabolism of L-Flamprop-isopropyl in barley. The major metabolic route of this herbicide was hydrolysis to the corresponding carboxylic acid. It also underwent hydroxylation in the benzoyl group, producing hydroxylated metabolites present as conjugates in the plants. The study provides insights into the herbicide's behavior in agricultural settings and its potential environmental impacts (Roberts, 1977).

Herbicide Selectivity and Mode of Action

Jeffcoat and Harries (1975) explored the selectivity and mode of action of this compound in controlling wild oats in barley. The study demonstrated the herbicide's activity and selectivity, which is dependent on its degradation to the biologically active acid, flamprop. This research helps understand how this compound can be used effectively in crop management while minimizing impact on non-target species (Jeffcoat & Harries, 1975).

Residues in Soil

Bosio et al. (1982) conducted a study on the residues of this compound in soil. Their analytical method could determine both the herbicide and its hydrolysis product in soil samples. This research is crucial for assessing the environmental persistence and potential ecological risks of the herbicide in agricultural soils (Bosio et al., 1982).

Development as a Wild Oat Herbicide

Haddock, Jordan, and Sampson (1975) reported on the development of this compound as a wild oat herbicide for use in barley. The field trials in various European countries confirmed its effectiveness in weed control, contributing to agronomic practices for managing weed infestations in barley crops (Haddock, Jordan, & Sampson, 1975).

Synthesis and Commercial Aspects

Unger (1996) provided details on the synthesis routes and main raw materials for manufacturing this compound. This chapter is useful for understandingthe commercial production and chemical synthesis pathways of this herbicide, offering insights into its industrial application (Unger, 1996).

Residues in Barley

Another study by Bosio et al. (1982) focused on the residues of this compound in barley grain and straw samples. They analyzed for both the herbicide and its hydrolysis product, providing essential data for understanding the environmental and food safety implications of this herbicide's use in agriculture (Bosio et al., 1982).

Metabolism in Dicotyledonous Plants

Brain and James (1982) studied the metabolism of this compound in suspension cultures of dicotyledons like Medicago sativa and Phaseolus species. They found similarities and variations in the metabolism of this herbicide compared to its behavior in intact plants of Hordeum vulgare, providing insights into its broader biological interactions (Brain & James, 1982).

Mechanism of Action

Target of Action

L-Flamprop-isopropyl, also known as Effix, is a translocated, post-emergence arylalanine herbicide . Its primary targets are wild oats, specifically Avena fatua . These weeds are detrimental to the growth of wheat crops, and Effix is used to control their proliferation .

Mode of Action

It is known to be selective and systemic, absorbed by the leaves of the target plants . The compound interacts with its targets, leading to their eventual death and controlling their spread .

Biochemical Pathways

A related study on the enantioselective nickel-catalysed electrochemical cross-dehydrogenative amination suggests that the compound may involve the coupling of an electrogenerated nickel-bound α-keto radical species and an aminyl radical . This process could potentially affect various biochemical pathways in the target organisms, leading to their death .

Pharmacokinetics

It is known that the compound has a low aqueous solubility , which could impact its bioavailability and distribution within the environment .

Result of Action

The primary result of this compound’s action is the control of wild oats in wheat crops . By interacting with these weeds, the compound prevents their growth and spread, thereby protecting the crops .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its low aqueous solubility and non-volatile nature may affect its distribution in the environment . Additionally, the compound can be persistent in soil systems , which could influence its long-term efficacy and stability .

Future Directions

The utility of the anodic oxidative strategy used in the synthesis of L-Flamprop-isopropyl has been highlighted through the stereoselective synthesis of (+)-γ-secretase inhibitor, (+)-flamprop-methyl and (+)-flamprop-isopropyl . This suggests potential future directions in the synthesis of other bioactive compounds.

Biochemical Analysis

Biochemical Properties

It is known that the compound is moderately persistent in soils and has a low solubility in water . The compound is also volatile, indicating that it may interact with certain enzymes, proteins, and other biomolecules in a unique manner

Molecular Mechanism

It is known that the compound is a stereospecific ester of the L-isomer of flamprop , suggesting that it may exert its effects at the molecular level through specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

There is currently limited information available on the temporal effects of L-Flamprop-isopropyl in laboratory settings. Given its volatility and moderate persistence in soils , it is likely that the effects of this compound may change over time, potentially involving its stability, degradation, and long-term effects on cellular function.

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. Given its chemical structure, it is possible that the compound may interact with certain enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Given its low solubility in water and volatility , it is possible that the compound may interact with specific transporters or binding proteins, influencing its localization or accumulation.

Properties

IUPAC Name

propan-2-yl (2S)-2-(N-benzoyl-3-chloro-4-fluoroanilino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFNO3/c1-12(2)25-19(24)13(3)22(15-9-10-17(21)16(20)11-15)18(23)14-7-5-4-6-8-14/h4-13H,1-3H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKVXBIIHQGXQRQ-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)N(C1=CC(=C(C=C1)F)Cl)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC(C)C)N(C1=CC(=C(C=C1)F)Cl)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9042095
Record name L-Flamprop-isopropyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9042095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57973-67-8
Record name N-Benzoyl-N-(3-chloro-4-fluorophenyl)-L-alanine 1-methylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57973-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Flamprop-isopropyl
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Flamprop-isopropyl
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopropyl N-benzoyl-N-(3-chloro-4-fluorophenyl)-L-alaninate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.484
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Record name FLAMPROP-ISOPROPYL, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QF55LD93S
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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